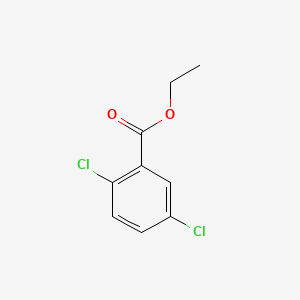

Ethyl 2,5-dichlorobenzoate

Description

Contextualization of Ethyl 2,5-Dichlorobenzoate (B1240473) within Halogenated Benzoate (B1203000) Esters

Halogenated benzoate esters are a class of organic compounds that feature a benzene (B151609) ring substituted with both a carboxylate ester group and one or more halogen atoms. The presence and position of the halogen atoms on the aromatic ring significantly influence the chemical reactivity and physical properties of these esters. Ethyl 2,5-dichlorobenzoate is a specific isomer where two chlorine atoms are attached to the benzene ring at the 2nd and 5th positions relative to the ethyl ester group. This particular substitution pattern imparts unique electronic and steric characteristics to the molecule, distinguishing it from other dichlorobenzoate isomers such as ethyl 2,4-dichlorobenzoate (B1228512) and ethyl 3,5-dichlorobenzoate. chemicalbook.com The reactivity of these esters is influenced by the nature of the O-substituents, with aryl benzoates exhibiting increased yields in certain reactions due to the electron-deficient properties of the O-aryl groups. rsc.org

The synthesis of benzoate esters is typically achieved through the acid-catalyzed reaction of benzoic acid with an alcohol. wikipedia.org In the case of this compound, this involves the reaction of 2,5-dichlorobenzoic acid with ethanol (B145695). The properties of the resulting ester are largely determined by the dichlorinated benzene ring.

Significance of this compound in Contemporary Chemical Synthesis and Materials Science

This compound serves as a versatile intermediate in the synthesis of a variety of organic molecules. lookchem.com It is a key building block for introducing the 2,5-dichlorobenzoyl moiety into larger, more complex structures. This is particularly valuable in the preparation of pharmaceuticals and agrochemicals, where the specific substitution pattern can confer desired biological activities. angenechemical.com For instance, halogenated benzoic acids and their derivatives are known to be used in the synthesis of herbicides. mdpi.com

In materials science, the incorporation of halogenated aromatic compounds can modify the properties of polymers and other materials. lookchem.comsigmaaldrich.com The chlorine atoms in this compound can enhance thermal stability and flame retardancy. Furthermore, the rigid aromatic structure can contribute to the mechanical strength and dimensional stability of polymeric materials. lookchem.com

Overview of Research Trajectories for Dichlorobenzoate Compounds

Research involving dichlorobenzoate compounds is multifaceted, with several key areas of investigation. One significant trajectory focuses on their environmental fate and degradation. tandfonline.com Due to their use in agriculture and industry, understanding the persistence and transformation of these compounds in the environment is crucial. researchgate.net Studies have explored the microbial degradation of dichlorobenzoic acids, identifying enzymatic pathways for their breakdown. researchgate.net

Another major research direction is the development of novel synthetic methodologies utilizing dichlorobenzoate derivatives. This includes exploring their use in cross-coupling reactions and other advanced organic transformations to construct complex molecular architectures. The unique electronic properties of the dichlorinated ring make these compounds interesting substrates for catalytic studies.

Furthermore, there is ongoing research into the biological activities of compounds derived from dichlorobenzoic acids. This includes the synthesis and evaluation of new potential therapeutic agents and agrochemicals. For example, certain halogenated benzoate derivatives have shown promise as antifungal agents. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H8Cl2O2 lookchem.com |

| Molecular Weight | 219.06 g/mol lookchem.com |

| Boiling Point | 270-271°C chemicalbook.com |

| Density | 1.31 g/cm³ chemicalbook.com |

| Refractive Index | 1.5360 chemicalbook.com |

| Flash Point | 270-271°C chemicalbook.com |

| Vapor Pressure | 0.00357 mmHg at 25°C chembk.com |

| CAS Number | 35112-27-7 lookchem.com |

Interactive Data Table: Identification and Nomenclature

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| Synonyms | 2,5-Dichlorobenzoic acid ethyl ester, Benzoic acid, 2,5-dichloro-, ethyl ester nih.gov |

| InChI | InChI=1S/C9H8Cl2O2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 nih.gov |

| InChIKey | JSZYWIKNIZKJAN-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)Cl)Cl nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2,5-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZYWIKNIZKJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188610 | |

| Record name | Ethyl 2,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35112-27-7 | |

| Record name | Benzoic acid, 2,5-dichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35112-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,5-dichloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035112277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,5-dichloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,5-dichlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2,5 Dichlorobenzoate

Esterification Reactions for Ethyl 2,5-Dichlorobenzoate (B1240473) Synthesis

Esterification is the most common and direct approach for synthesizing Ethyl 2,5-dichlorobenzoate. This can be accomplished through the reaction of 2,5-dichlorobenzoic acid with ethanol (B145695), by converting a different ester through transesterification, or by using a more reactive acid derivative like an acyl chloride.

The direct reaction between 2,5-dichlorobenzoic acid and ethanol is a classic method for preparing this compound. This equilibrium process, known as Fischer esterification, involves the combination of the carboxylic acid and the alcohol in the presence of an acid catalyst. masterorganicchemistry.comathabascau.ca

Fischer esterification is catalyzed by strong acids, which protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. cerritos.edu Common catalysts for this reaction include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com Lewis acids can also be employed to facilitate the reaction. organic-chemistry.org The acid catalyst is regenerated at the end of the reaction cycle. cerritos.edu The general mechanism involves several equilibrium steps, highlighting the reversible nature of the process. masterorganicchemistry.com

Table 1: Common Acid Catalysts for Fischer Esterification

| Catalyst Name | Formula | Type |

| Sulfuric Acid | H₂SO₄ | Brønsted-Lowry Acid |

| p-Toluenesulfonic Acid | CH₃C₆H₄SO₃H | Brønsted-Lowry Acid |

| Hydrochloric Acid | HCl | Brønsted-Lowry Acid |

| Hafnium(IV) salts | Hf(IV) | Lewis Acid |

| Zirconium(IV) salts | Zr(IV) | Lewis Acid |

This table presents examples of catalysts used in esterification reactions.

To optimize the yield of this compound, the reaction equilibrium must be shifted toward the products, in accordance with Le Châtelier's Principle. cerritos.edu A common strategy is to use an excess of one of the reactants, typically the less expensive one. In this case, ethanol is often used in large excess, serving as both a reactant and the solvent. masterorganicchemistry.comcommonorganicchemistry.com

Another critical optimization technique is the removal of water, a byproduct of the reaction. The continuous removal of water drives the equilibrium forward, increasing the ester yield. organic-chemistry.orggoogle.com This can be achieved by azeotropic distillation, where an inert organic solvent such as xylene is added to the reaction mixture to form an azeotrope with water, which is then distilled off. google.com

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. Theoretically, this compound could be synthesized by reacting a different ester of 2,5-dichlorobenzoic acid, such as Mthis compound, with ethanol in the presence of an acid or base catalyst. organic-chemistry.orgnih.gov

This method is widely used in processes like biodiesel production, where triglycerides (esters of glycerol) are converted to methyl or ethyl esters. researchgate.netepa.gov For the synthesis of this compound, the reaction would involve heating Mthis compound with an excess of ethanol and a catalyst.

Reaction Scheme: Mthis compound + Ethanol ⇌ this compound + Methanol

A highly efficient method for preparing this compound involves the use of a more reactive carboxylic acid derivative, 2,5-dichlorobenzoyl chloride. google.com Acid chlorides are significantly more reactive than their corresponding carboxylic acids and react readily with alcohols to form esters.

The reaction of 2,5-dichlorobenzoyl chloride with ethanol is typically rapid and can proceed at room temperature. google.com This method often results in a nearly quantitative yield of the ester. google.com The reaction produces hydrogen chloride (HCl) as a byproduct, which is often neutralized by the addition of a mild base, such as pyridine (B92270) or a carbonate, to drive the reaction to completion. google.com

Table 2: Comparison of Synthetic Routes

| Method | Precursors | Key Conditions | Advantages | Disadvantages |

| Direct Esterification | 2,5-Dichlorobenzoic Acid, Ethanol | Acid catalyst, Heat, Removal of water | Uses readily available starting materials | Reversible reaction, may require excess reagent |

| Transesterification | Mthis compound, Ethanol | Acid or base catalyst, Heat | Can utilize other esters | Requires synthesis of the precursor ester |

| Via Acid Chloride | 2,5-Dichlorobenzoyl Chloride, Ethanol | Often at room temperature, may use a base | High reactivity, high yield, fast reaction | Acid chloride is corrosive and moisture-sensitive |

This table provides a comparative overview of the primary synthetic methods for this compound.

Direct Esterification with 2,5-Dichlorobenzoic Acid and Ethanol

Alternative Synthetic Pathways

While esterification reactions are the most direct routes, other general methods in organic chemistry could potentially be adapted for the synthesis of this compound. These include the alcoholysis of other acid derivatives or the alkylation of a carboxylate salt. athabascau.ca For instance, the reaction of the sodium salt of 2,5-dichlorobenzoic acid (sodium 2,5-dichlorobenzoate) with an ethylating agent like ethyl iodide or ethyl sulfate (B86663) would yield the desired ester. Another possibility involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the direct condensation of 2,5-dichlorobenzoic acid and ethanol by activating the carboxylic acid. organic-chemistry.org

Nucleophilic Substitution Reactions in Aromatic Systems

Nucleophilic aromatic substitution (SNAr) reactions are a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. For the synthesis of precursors to this compound, the Sandmeyer reaction serves as a prominent example. This reaction is a versatile method for substituting an aromatic amino group via the preparation of its diazonium salt, followed by its displacement with a nucleophile. lscollege.ac.inorganic-chemistry.org It is technically classified as a radical-nucleophilic aromatic substitution. wikipedia.org

A plausible route to obtain the 2,5-dichloro-substituted aromatic core necessary for the final product begins with 2,5-dichloroaniline (B50420). This starting material can be produced by the hydrogenation of 1,4-dichloro-2-nitrobenzene. wikipedia.org The amino group of 2,5-dichloroaniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). masterorganicchemistry.com This diazonium salt is a highly useful intermediate that can be transformed into various functional groups.

In the context of synthesizing the target structure, the diazonium salt can be treated with a copper(I) cyanide in a Sandmeyer cyanation reaction. masterorganicchemistry.com This step replaces the diazonium group with a nitrile (-CN) group, yielding 2,5-dichlorobenzonitrile. The nitrile can then be hydrolyzed to 2,5-dichlorobenzoic acid, which is subsequently esterified with ethanol to produce this compound.

Table 1: Proposed Synthesis of this compound via Sandmeyer Reaction

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | 2,5-Dichloroaniline | NaNO₂, HCl (aq), 0-5 °C | 2,5-Dichlorobenzenediazonium chloride | Diazotization |

| 2 | 2,5-Dichlorobenzenediazonium chloride | CuCN | 2,5-Dichlorobenzonitrile | Sandmeyer Reaction (Cyanation) |

| 3 | 2,5-Dichlorobenzonitrile | H₂O, H⁺ or OH⁻, heat | 2,5-Dichlorobenzoic acid | Nitrile Hydrolysis |

| 4 | 2,5-Dichlorobenzoic acid | Ethanol (C₂H₅OH), H₂SO₄ (catalyst), heat | This compound | Fischer Esterification |

Radical Reactions for Dichlorobenzoate Introduction

While direct radical halogenation of an aromatic ester like ethyl benzoate (B1203000) would lead to a non-selective mixture of isomers, specific radical reactions can be employed for the controlled synthesis of precursors. libretexts.org The Sandmeyer reaction, mentioned previously, proceeds through a radical mechanism and is a key example of a radical-nucleophilic aromatic substitution. wikipedia.org

The mechanism is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This transfer leads to the formation of a neutral aryl radical and the loss of nitrogen gas (N₂), which is a thermodynamically favorable process. wikipedia.org The aryl radical then abstracts a halogen from the copper(II) halide species, regenerating the copper(I) catalyst and forming the final aryl halide product. The detection of biaryl byproducts during the reaction supports the existence of this radical mechanism. wikipedia.org

Table 2: Key Steps in the Radical Mechanism of the Sandmeyer Reaction

| Step | Description | Reactants | Products |

| Initiation | Single electron transfer from copper(I) to the diazonium salt. | Ar-N₂⁺ + Cu(I)X | Ar• + N₂ + Cu(II)X |

| Propagation | The aryl radical reacts with the copper(II) halide. | Ar• + Cu(II)X₂ | Ar-X + Cu(I)X |

| Termination (Side Reaction) | Two aryl radicals combine to form a biaryl byproduct. | 2 Ar• | Ar-Ar |

This radical pathway provides a reliable method for introducing chloro-substituents at specific positions on the benzene (B151609) ring, starting from a corresponding aniline, thereby enabling the controlled synthesis of the required 2,5-dichlorinated precursor.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it These principles can be applied to the synthesis of this compound, particularly in the most direct and common step: the Fischer esterification of 2,5-dichlorobenzoic acid.

Traditional Fischer esterification often uses a large excess of the alcohol and a strong mineral acid catalyst like sulfuric acid, which can lead to corrosive conditions and difficult workups. masterorganicchemistry.comlibretexts.org Green chemistry focuses on improving this process in several ways:

Use of Greener Solvents and Reagents: Ethanol, one of the reactants, is considered a greener solvent compared to many other organic solvents as it can be derived from renewable resources. mdpi.com The reaction can be optimized to use a minimal excess of ethanol, improving efficiency.

Alternative Catalysts: To avoid the use of corrosive and hazardous sulfuric acid, solid acid catalysts can be employed. These include ion-exchange resins, zeolites, or other heterogeneous catalysts. Such catalysts are often less corrosive, easier to separate from the reaction mixture (typically by simple filtration), and can be regenerated and reused, aligning with the principles of waste prevention and catalysis. researchgate.net

Energy Efficiency: Alternative heating methods, such as microwave irradiation, can significantly reduce reaction times from hours to minutes. This reduction in time leads to substantial energy savings and can often result in cleaner reactions with higher yields and fewer byproducts. ejcmpr.com

Solvent-Free Reactions: In some cases, esterification can be carried out under solvent-free conditions, further reducing waste and environmental impact. mdpi.com

Table 3: Comparison of Traditional vs. Green Approaches for Esterification

| Feature | Traditional Method (Fischer Esterification) | Green Chemistry Approach |

| Catalyst | Concentrated H₂SO₄ or HCl (liquid, corrosive) | Solid acid catalyst (e.g., ion-exchange resin, zeolite) |

| Solvent | Large excess of ethanol often acts as solvent | Stoichiometric or slight excess of ethanol; solvent-free conditions |

| Energy Input | Conventional heating (reflux) for several hours | Microwave irradiation for minutes |

| Workup | Neutralization of acid, aqueous extraction | Simple filtration to remove solid catalyst |

| Catalyst Reusability | Not reusable | Often reusable after regeneration |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally benign.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy of Ethyl 2,5-Dichlorobenzoate (B1240473)

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint, revealing the presence of specific functional groups. While a complete experimental spectrum for Ethyl 2,5-dichlorobenzoate is not widely published, a detailed analysis can be performed by examining its constituent parts and comparing it to closely related analogs, such as Mthis compound nih.gov.

The FTIR spectrum is largely defined by the vibrations of its primary functional groups: the ethyl group, the ester linkage, and the dichlorinated benzene (B151609) ring.

Ethyl Group Vibrations : The ethyl group (-CH₂CH₃) gives rise to several characteristic vibrations. Asymmetric and symmetric stretching vibrations of the C-H bonds in the methylene (-CH₂) and methyl (-CH₃) groups are expected in the 2900-3000 cm⁻¹ region theaic.org. Bending vibrations, such as scissoring and wagging of the -CH₂ group, typically appear in the 1470-1340 cm⁻¹ range theaic.orgmdpi.com.

Ester Group Vibrations : The ester functional group is the most prominent feature in the mid-frequency region of the IR spectrum. The carbonyl (C=O) stretching vibration is particularly intense and sharp, typically appearing around 1720-1740 cm⁻¹ for aromatic esters ucalgary.ca. Conjugation with the benzene ring can lower this frequency slightly ucalgary.ca. The C-O stretching vibrations of the ester group are also significant, usually found in the 1100-1300 cm⁻¹ range ucalgary.ca.

C-Cl Vibrations : The stretching vibrations of the carbon-chlorine bonds are expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

The interaction between the dichlorinated aromatic ring and the ethyl ester group leads to a complex and informative FTIR spectrum. A study on the closely related Mthis compound provides specific band assignments that are directly comparable nih.gov.

The most intense band is the C=O stretch, which strongly indicates the presence of the ester functional group. The region between 1100 cm⁻¹ and 1300 cm⁻¹ is characterized by strong absorptions corresponding to the coupled C-C(=O)-O and O-C₂(ethyl) stretching modes, which are diagnostic for the ester linkage ucalgary.ca. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The patterns of C-H out-of-plane bending vibrations below 900 cm⁻¹ are characteristic of the 1,2,4-trisubstitution pattern on the benzene ring theaic.org.

Table 1: Predicted FTIR Vibrational Frequencies for this compound (based on data for Mthis compound)

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | Aromatic C-H Stretching |

| ~2980 | Medium | Ethyl C-H Asymmetric/Symmetric Stretching |

| ~1730 | Very Strong | Ester C=O Carbonyl Stretching |

| ~1580 | Medium | Aromatic C=C Ring Stretching |

| ~1470 | Medium | Aromatic C=C Ring Stretching / CH₂ Scissoring |

| ~1250 | Strong | Asymmetric C-O-C Stretching |

| ~1130 | Strong | Symmetric C-O-C Stretching |

| Below 800 | Medium-Strong | C-Cl Stretching / Aromatic C-H Out-of-Plane Bending |

Data interpreted from studies on analogous compounds nih.govmdpi.com.

Raman Spectroscopy: Molecular Vibrations and Symmetry Analysis

Raman spectroscopy serves as a complementary technique to FTIR. It detects vibrations that cause a change in the polarizability of the molecule libretexts.org. While FTIR is sensitive to polar functional groups like the carbonyl group, Raman spectroscopy is often more sensitive to the non-polar molecular framework, such as the aromatic ring and C-C bonds libretexts.org.

For a molecule like this compound, vibrations of the benzene ring are expected to be particularly strong in the Raman spectrum. Symmetrical stretching vibrations of the ring, which may be weak in the IR spectrum, often produce intense Raman signals. The C-Cl bonds also give rise to characteristic Raman bands. A key principle of vibrational spectroscopy is the rule of mutual exclusion, which states that for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. While this compound is not centrosymmetric, some vibrations will be significantly more active in one technique than the other. For instance, the symmetric stretching of the aromatic ring is typically more prominent in Raman spectra libretexts.org. Experimental and theoretical studies on Mthis compound confirm that the Raman spectrum is rich with information on the skeletal vibrations of the molecule nih.gov.

Table 2: Predicted Raman Active Modes for this compound (based on data for Mthis compound)

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H Stretching |

| ~2950 | Strong | Ethyl C-H Symmetric Stretching |

| ~1580 | Very Strong | Aromatic Ring Stretching |

| ~1250 | Medium | Aromatic Ring In-Plane Bending |

| ~1050 | Strong | Aromatic Ring Breathing Mode |

| Below 800 | Strong | C-Cl Symmetric Stretching |

Data interpreted from studies on analogous compounds nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, such as ¹H (protons).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides definitive information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the protons of the ethyl group and the protons on the aromatic ring.

Ethyl Group Protons : The ethyl group exhibits a characteristic pattern. The three protons of the methyl group (-CH₃) are equivalent and couple with the two protons of the adjacent methylene group (-CH₂), resulting in a triplet. The two methylene protons couple with the three methyl protons, producing a quartet ucalgary.ca. The methylene quartet is shifted further downfield (to a higher ppm value) due to the deshielding effect of the adjacent oxygen atom of the ester group.

Aromatic Protons : There are three protons on the dichlorinated benzene ring. Due to the asymmetric substitution pattern, these three protons are chemically non-equivalent and are expected to appear as distinct signals in the aromatic region of the spectrum (typically 7.0-8.5 ppm). The precise chemical shifts and coupling patterns (multiplicity) are determined by the electronic effects of the two chlorine atoms and the ethyl ester group. The proton positioned between the two chlorine atoms would likely experience the greatest deshielding effect. Analysis of coupling constants (J-values) between these aromatic protons can confirm their relative positions on the ring.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Ethyl -CH₃ | ~1.4 | Triplet (t) | 3H |

| Ethyl -CH₂- | ~4.4 | Quartet (q) | 2H |

| Aromatic H | ~7.3 - 7.8 | Multiplets (m) or Doublets (d) | 3H |

Data predicted based on typical values for ethyl esters and substituted benzenes ucalgary.ca.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis of a sample of this compound, the gas chromatogram would show a peak for the compound, and its retention time can be used for identification. The purity of the sample can be assessed by the relative areas of the peaks in the chromatogram.

The mass spectrum of this compound would provide definitive identification. The molecular ion peak [M]⁺ would confirm the molecular weight of the compound. Due to the presence of two chlorine atoms, this peak would be accompanied by [M+2]⁺ and [M+4]⁺ peaks in a characteristic isotopic pattern. Key fragmentation peaks for this compound include a top peak at m/z 173, a second highest at m/z 175, and a third highest at m/z 190 nih.gov. The peak at m/z 173 likely corresponds to the loss of an ethoxy radical (-OCH₂CH₃) from the molecular ion. The presence of the peak at m/z 175 is due to the chlorine isotope (³⁷Cl). The peak at m/z 190 could be attributed to the loss of an ethyl group followed by the loss of a hydrogen atom.

Table 3: Key Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity | Possible Fragment Ion |

|---|---|---|

| 173 | Top Peak | [M - OCH₂CH₃]⁺ |

| 175 | Second Highest | Isotopic peak of m/z 173 |

| 190 | Third Highest | [M - C₂H₅ - H]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophores

The electronic absorption spectrum of a molecule provides valuable insights into its electronic structure and the types of electron transitions that can occur upon absorption of ultraviolet (UV) or visible light. For this compound, the primary chromophore—the part of the molecule responsible for absorbing light—is the substituted benzene ring. The electronic transitions are primarily associated with the π electrons of the aromatic system and the non-bonding electrons of the carbonyl and chloro substituents.

The UV-Vis spectrum of substituted benzoic acid esters is typically characterized by distinct absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally of high intensity. The n → π* transitions, resulting from the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital, are typically of lower intensity.

The UV-Vis absorption maxima for Mthis compound reveal several key electronic transitions. herts.ac.uk The spectrum exhibits a high-intensity band around 203 nm, which is characteristic of a π → π* transition within the benzene ring. herts.ac.uk A second, less intense π → π* transition is observed around 229 nm. herts.ac.uk Additionally, two lower intensity bands are present at approximately 276 nm and 292 nm, which are likely attributable to benzenoid π → π* transitions that are symmetry-forbidden in benzene itself but become allowed due to the substitution pattern. A very weak absorption is also noted around 334 nm, which could be indicative of an n → π* transition of the carbonyl group. herts.ac.uk

The positions and intensities of these absorption bands are influenced by the substituents on the benzene ring. The two chlorine atoms and the ethyl carboxylate group act as auxochromes, modifying the absorption characteristics of the primary benzene chromophore. The chloro groups, with their lone pairs of electrons, can participate in resonance with the aromatic ring, causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The ethyl carboxylate group also influences the electronic distribution and, consequently, the energy of the electronic transitions.

The detailed research findings for the electronic transitions of the closely related Mthis compound are summarized in the table below.

Table 1: Electronic Transition Data for Mthis compound

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Probable Transition Type |

|---|---|---|

| 203 | 37769 | π → π* |

| 229 | 11852 | π → π* |

| 276 | 7730 | π → π* (Benzenoid) |

| 292 | ~6000 | π → π* (Benzenoid) |

| 334 | ~10 | n → π* |

Data sourced from the AERU database for Mthis compound, serving as a proxy for this compound. herts.ac.uk

Reaction Mechanisms and Chemical Transformations

Hydrolysis and Saponification of the Ester Linkage

Hydrolysis is a chemical reaction that involves the cleavage of a chemical bond by the addition of water. chemguide.co.uk For an ester like Ethyl 2,5-dichlorobenzoate (B1240473), this process splits the ester back into its constituent carboxylic acid and alcohol. This transformation can be catalyzed by either an acid or a base. chemguide.co.uk

The acid-catalyzed hydrolysis of Ethyl 2,5-dichlorobenzoate is a reversible process that reaches an equilibrium. chemguide.co.uklibretexts.org The reaction involves heating the ester with a large excess of water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. libretexts.org The excess water helps to shift the equilibrium towards the products, maximizing the yield of 2,5-dichlorobenzoic acid and ethanol (B145695). chemguide.co.uklibretexts.org

The mechanism proceeds through several steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is the active catalyst. libretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original ethoxy group, converting it into a good leaving group (ethanol).

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of ethanol.

Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst (H₃O⁺) and form the final product, 2,5-dichlorobenzoic acid. libretexts.org

Table 1: Reactants and Products in Acid-Catalyzed Hydrolysis

| Reactant/Catalyst | Product |

| This compound | 2,5-Dichlorobenzoic acid |

| Water | Ethanol |

| Acid Catalyst (e.g., H₂SO₄) | (regenerated) |

Base-catalyzed hydrolysis, commonly known as saponification, is the preferred method for hydrolyzing esters as the reaction is irreversible. chemguide.co.ukalgoreducation.commasterorganicchemistry.com The process involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk

The key steps in the mechanism are:

Nucleophilic Attack by Hydroxide : The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. youtube.com This results in the formation of a tetrahedral alkoxide intermediate.

Elimination of the Leaving Group : The intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (CH₃CH₂O⁻) as the leaving group. This step produces the carboxylic acid.

Acid-Base Reaction : The newly formed 2,5-dichlorobenzoic acid is immediately deprotonated by the strongly basic ethoxide ion (or another hydroxide ion) present in the mixture. masterorganicchemistry.com This acid-base reaction is essentially irreversible and forms the sodium salt of the carboxylic acid (sodium 2,5-dichlorobenzoate) and ethanol. masterorganicchemistry.com

The final deprotonation step drives the reaction to completion, which is a major advantage over the reversible acid-catalyzed method. masterorganicchemistry.comchemistrysteps.com To obtain the free carboxylic acid, a final acidification step (e.g., adding a strong acid like HCl) is required after the initial reaction is complete to protonate the carboxylate salt. operachem.com

Table 2: Reagents and Products in Saponification

| Reagent | Intermediate Product | Final Product (after acidification) |

| This compound | Sodium 2,5-dichlorobenzoate | 2,5-Dichlorobenzoic acid |

| Sodium Hydroxide | Ethanol | Ethanol |

| Sodium Chloride |

Transesterification Reactions

Transesterification is the process of exchanging the organic R″ group of an ester with the organic R′ group of an alcohol. masterorganicchemistry.com This reaction can also be catalyzed by either an acid or a base. For this compound, this reaction would be used to convert it into a different ester, for example, mthis compound or isopropyl 2,5-dichlorobenzoate.

Under basic conditions, an alkoxide (e.g., methoxide, CH₃O⁻) acts as a nucleophile, attacking the ester's carbonyl carbon. masterorganicchemistry.com This leads to a tetrahedral intermediate which then collapses, expelling the original ethoxide group to form the new ester. To favor the product, the reactant alcohol is typically used in large excess as the solvent. masterorganicchemistry.com

Under acidic conditions, the carbonyl group is first protonated to enhance its electrophilicity, followed by nucleophilic attack by the new alcohol. masterorganicchemistry.com The mechanism is analogous to acid-catalyzed hydrolysis, but with an alcohol molecule replacing water as the nucleophile. masterorganicchemistry.com This process is also an equilibrium, driven to completion by using the desired alcohol as the solvent.

Nucleophilic Acyl Substitution Reactions at the Ester Carbonyl

The reactions described above—hydrolysis and transesterification—are classic examples of a broader class of reactions known as nucleophilic acyl substitution. masterorganicchemistry.comvanderbilt.edu This is the characteristic reaction of carboxylic acid derivatives, including esters. libretexts.org

The general mechanism involves a two-step addition-elimination process:

Nucleophilic Addition : A nucleophile attacks the partially positive carbonyl carbon, breaking the π bond of the carbonyl group and forming a tetrahedral intermediate. libretexts.org

Elimination of the Leaving Group : The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond and expelling the weakest base as a leaving group. masterorganicchemistry.comlibretexts.org For this compound, the leaving group is the ethoxide ion (or ethanol after protonation).

The reactivity of the carboxylic acid derivative towards nucleophilic attack depends on the nature of the leaving group. Esters are generally less reactive than acid chlorides or anhydrides but more reactive than amides. vanderbilt.edulibretexts.org

Aromatic Substitution Reactions of the Dichlorobenzene Moiety

The dichlorobenzene ring of this compound can also undergo chemical reactions, most notably electrophilic aromatic substitution. mnstate.edu In this type of reaction, an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.eg

The rate and position of electrophilic attack are determined by the substituents already present on the benzene (B151609) ring. In this compound, there are three substituents to consider: two chlorine atoms and an ethyl carboxylate group.

Directing Effects of Substituents :

Chlorine atoms : Halogens are deactivating groups, meaning they make the ring less reactive towards electrophilic substitution than benzene itself. However, they are ortho, para-directors due to the ability of their lone pairs to stabilize the carbocation intermediate (arenium ion) through resonance. mnstate.edu

Ethyl Carboxylate group (-COOEt) : This group is strongly deactivating because the carbonyl group is electron-withdrawing through both induction and resonance. It acts as a meta-director. youtube.com

Predicting the Position of Substitution :

The ester group at position 1 directs incoming electrophiles to position 3.

The chlorine at position 2 directs incoming electrophiles to positions 4 and 6.

The chlorine at position 5 directs incoming electrophiles to positions 4 and 6.

Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the ethyl ester group at position C1 acts as a moderate electron-withdrawing group, activating the ring for nucleophilic attack. The chlorine atoms at positions C2 (ortho) and C5 (meta) are the potential leaving groups. The activating effect of the ester group is more pronounced at the ortho and para positions. Therefore, the chlorine at C2 is more susceptible to substitution than the chlorine at C5.

A key industrial application of this reactivity is in the synthesis of complex pharmaceutical compounds. For instance, derivatives of dichlorobenzoic acid are utilized in the multi-step synthesis of the atypical antipsychotic drug, Lurasidone. google.comchemicalbook.comnih.govepo.org In related syntheses, similar substrates undergo nucleophilic aromatic substitution where a chlorine atom is displaced by a nitrogen-containing nucleophile, such as a piperazine (B1678402) derivative, to form a new carbon-nitrogen bond, a crucial step in building the final complex molecule. google.comepo.org

The general mechanism proceeds in two steps:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (the Meisenheimer complex). youtube.com The electron-withdrawing ester group helps to delocalize the negative charge, stabilizing this intermediate. youtube.com

Elimination of the Leaving Group: The aromaticity is restored as the leaving group (chloride ion) is expelled from the complex, resulting in the final substituted product. This step is typically fast. youtube.com

| Reaction Feature | Description | Role in this compound Reactivity |

| Substrate | This compound | The aromatic ring is electron-deficient due to the ester group. |

| Nucleophile | Electron-rich species (e.g., amines, alkoxides) | Attacks the aromatic ring to initiate the substitution. |

| Leaving Group | Chloride (Cl⁻) | Displaced by the incoming nucleophile, typically at the C2 position. |

| Activating Group | Ethyl ester (-COOEt) | Stabilizes the Meisenheimer complex via resonance. |

| Intermediate | Meisenheimer Complex | A resonance-stabilized, non-aromatic anionic intermediate. |

Reduction Reactions of the Ester and Aromatic Ring

The chemical structure of this compound offers two primary sites for reduction: the ester functional group and the chlorinated aromatic ring.

The reduction of the ester group (-COOEt) to a primary alcohol (-CH₂OH) is a common transformation. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under specific conditions. For example, the catalytic hydrogenation of aromatic esters to their corresponding benzyl (B1604629) alcohols can be performed using copper-based catalysts. google.com This process focuses on reducing the carbonyl of the ester without significantly affecting the aromatic ring or the chlorine substituents. google.com The product of this reaction would be (2,5-dichlorophenyl)methanol.

Reduction of the aromatic ring is a more challenging process that requires more vigorous reaction conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium. This would convert the benzene ring into a cyclohexane (B81311) ring. Another potential reduction pathway is hydrodehalogenation, where one or both of the chlorine atoms are replaced by hydrogen atoms. This can sometimes occur as a side reaction during catalytic hydrogenation, depending on the catalyst and conditions used.

| Reaction Type | Reagents/Conditions | Product | Notes |

| Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | (2,5-Dichlorophenyl)methanol | Standard laboratory procedure for reducing esters to primary alcohols. |

| Ester Reduction | Catalytic Hydrogenation (e.g., Copper chromite catalyst) | (2,5-Dichlorophenyl)methanol | Industrial method that avoids the use of metal hydrides. google.com |

| Aromatic Ring Reduction | H₂, High Pressure, Rh/C or Ru/C catalyst | Ethyl 2,5-dichlorocyclohexanecarboxylate | Requires more forcing conditions than ester reduction. |

| Hydrodehalogenation | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Ethyl 2-chlorobenzoate (B514982) or Ethyl benzoate (B1203000) | Can occur concurrently with other reductions, depending on catalyst choice. |

Derivatization Strategies for Advanced Research

This compound is a versatile starting material for creating a wide range of derivatives for advanced research, particularly in medicinal chemistry and materials science. Its functional groups—the ester and the chloro-substituents—provide handles for various chemical modifications.

Amidation and Amine Reactions

The ethyl ester group can be readily converted into an amide via reaction with a primary or secondary amine. This amidation reaction typically requires heating the ester with the desired amine, sometimes in the presence of a catalyst, to form a stable N-substituted-2,5-dichlorobenzamide. lookchemmall.comresearchgate.net This transformation is fundamental in organic synthesis for creating the amide bonds that are central to many biologically active molecules, including pharmaceuticals. researchgate.netnih.gov The reaction involves the nucleophilic acyl substitution of the ethoxy group (-OEt) of the ester by the amine.

Various coupling agents can be used to facilitate this reaction under milder conditions, making it applicable to a wider range of substrates. lookchemmall.comresearchgate.net

| Amine Type | General Product | Significance |

| **Primary Amine (R-NH₂) ** | N-alkyl/aryl-2,5-dichlorobenzamide | Forms secondary amides, common structural motifs in drug molecules. |

| Secondary Amine (R₂-NH) | N,N-dialkyl/diaryl-2,5-dichlorobenzamide | Forms tertiary amides. |

| Ammonia (NH₃) | 2,5-Dichlorobenzamide | Forms the primary amide. |

Formation of Hydrazide Derivatives

Reacting this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) results in the formation of 2,5-dichlorobenzohydrazide. egranth.ac.inresearchgate.netnih.gov In this reaction, hydrazine acts as a potent nucleophile, displacing the ethoxy group of the ester. egranth.ac.in The reaction is typically carried out by refluxing the ester with hydrazine hydrate, often in an alcoholic solvent like ethanol to ensure miscibility. egranth.ac.inresearchgate.net

These hydrazide derivatives are crucial intermediates in heterocyclic synthesis. The resulting 2,5-dichlorobenzohydrazide can be used to synthesize various bioactive heterocyclic compounds such as oxadiazoles, pyrazoles, and triazoles. nih.gov

| Reactant | Solvent | Conditions | Product | Yield |

| This compound | Ethanol | Reflux with Hydrazine Hydrate | 2,5-Dichlorobenzohydrazide | Typically high (>80%) egranth.ac.ingoogle.com |

Cyclization Reactions

The derivatives of this compound, particularly the amides and hydrazides, are excellent precursors for synthesizing various heterocyclic ring systems. These cyclization reactions are a cornerstone of medicinal chemistry for creating novel molecular scaffolds.

For example, 2,5-dichlorobenzohydrazide can undergo condensation with various reagents to form five-membered heterocyclic rings. Reaction with carbon disulfide in a basic medium can lead to the formation of 5-(2,5-dichlorophenyl)-1,3,4-oxadiazole-2-thiol, a key intermediate for further functionalization. nih.gov Similarly, reaction with isatin (B1672199) can produce hydrazone derivatives which may possess biological activity. researchgate.net These heterocyclic structures are often investigated for their potential as antimicrobial, anti-inflammatory, or other therapeutic agents. researchgate.netnih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

While specific DFT studies on Ethyl 2,5-dichlorobenzoate (B1240473) are not extensively documented, research on the closely related analogue, Methyl 2,5-dichlorobenzoate (MDCB) , provides significant and relevant insights. nih.govresearchgate.net The electronic difference between an ethyl and a methyl ester group is minimal, meaning the findings for MDCB can be largely extrapolated to this compound.

DFT is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule (its geometry) by finding the lowest energy conformation. mdpi.comresearchgate.net Calculations performed on the analogue Mthis compound using the B3LYP functional with 6-311G(d,p) and 6-311++G(d,p) basis sets have determined its optimized structure. nih.gov These studies show that the molecule is largely planar, though the ester group may be slightly twisted relative to the benzene (B151609) ring. nih.gov The calculated bond lengths and angles from these studies are in good agreement with experimental data, confirming the reliability of the DFT approach for this class of molecules. nih.gov This foundational geometric data is crucial for all subsequent computational analyses.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org For molecules like this compound, the HOMO is typically distributed over the electron-rich benzene ring and the oxygen atoms of the ester group. The LUMO, conversely, is often localized over the aromatic ring and the carbonyl group, which are capable of accepting electron density. The electron-withdrawing chlorine atoms tend to lower the energy of both the HOMO and LUMO. A detailed analysis of the HOMO-LUMO gap can predict the molecule's susceptibility to nucleophilic or electrophilic attack and its participation in chemical reactions. taylorandfrancis.com

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Description | Significance in Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). Higher energy indicates greater reactivity. ossila.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). Lower energy indicates greater reactivity. ossila.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. libretexts.org |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.delibretexts.org It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to denote different charge regions. uni-muenchen.dereadthedocs.io Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green or yellow areas represent regions that are relatively neutral. researchgate.net

For this compound, an MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen of the ester group due to its high electronegativity and lone pairs of electrons. This site would be the primary target for protons or other electrophiles. The hydrogen atoms of the ethyl group and the aromatic ring would likely show positive potential (blue), indicating them as potential sites for nucleophilic interaction. The chlorine atoms would also influence the charge distribution on the ring, creating a complex potential landscape. MEP maps are invaluable for predicting how a molecule will interact with other molecules, including receptors or enzyme active sites. uni-muenchen.de

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns with the familiar Lewis structure concepts. uni-muenchen.de A key feature of NBO analysis is its ability to quantify donor-acceptor interactions through second-order perturbation theory. wisc.eduperiodicodimineralogia.it This analysis reveals hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) NBO to an empty (acceptor) NBO. bohrium.comresearchgate.net

Computational methods, particularly DFT, are highly effective at predicting various spectroscopic properties of molecules. researchgate.netnih.gov These theoretical predictions are crucial for interpreting experimental spectra and assigning specific spectral features to corresponding molecular motions or electronic transitions. longdom.orgnih.gov

A comprehensive theoretical and experimental study on the vibrational spectra (FT-IR and Raman) of the analogue Mthis compound (MDCB) has been conducted. nih.gov The calculations, performed using DFT (B3LYP) with different basis sets, showed excellent agreement between the computed vibrational frequencies and the experimentally observed bands. nih.gov This allows for a detailed assignment of the vibrational modes, such as C-H stretching, C=O stretching, and C-Cl stretching, to specific peaks in the spectra.

IR and Raman Spectra: Theoretical calculations can predict the frequencies and intensities of infrared and Raman bands. For this compound, the most intense IR band would be predicted to be the C=O stretching vibration of the ester group. Raman spectroscopy predictions would highlight vibrations involving the aromatic ring and the C-Cl bonds. nih.gov

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netlongdom.org These calculations can predict the chemical shifts of each unique proton and carbon atom in this compound, aiding in the assignment of complex experimental NMR spectra.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.netmdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the absorption maxima (λmax) corresponding to π→π* and n→π* transitions within the aromatic ring and carbonyl group. nih.gov

Table 2: Computational Methods for Spectroscopic Prediction

| Spectroscopy | Computational Method | Predicted Properties |

|---|---|---|

| Infrared (IR) & Raman | DFT Frequency Calculation | Vibrational frequencies, intensities, and assignments. nih.gov |

| Nuclear Magnetic Resonance (NMR) | GIAO (Gauge-Independent Atomic Orbital) | ¹H and ¹³C chemical shifts. researchgate.net |

| UV-Visible (UV-Vis) | TD-DFT (Time-Dependent DFT) | Electronic transition energies and absorption wavelengths (λmax). mdpi.com |

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Molecular Docking and Dynamics Simulations

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to study its interactions with other molecules, typically biological macromolecules like proteins. researchgate.netnih.gov These techniques are fundamental in computer-aided drug design. computabio.com

Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein's active site. drugdesign.orgiaanalysis.com The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. slideshare.net For this compound, a docking study would involve:

Preparation: Obtaining the 3D structures of this compound (the ligand) and a target protein.

Docking: Using software like AutoDock or Vina to place the ligand into the defined binding site of the protein. computabio.com The software explores various conformations of the ligand and its orientation within the site.

Scoring and Analysis: The resulting poses are scored, with lower scores typically indicating better binding. The best poses are then analyzed to identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and the protein's amino acid residues.

Molecular Dynamics (MD) Simulations provide a dynamic view of molecular interactions over time. volkamerlab.org Starting from a specific configuration, such as a protein-ligand complex obtained from docking, an MD simulation calculates the forces between all atoms and uses Newton's laws of motion to simulate their movements. nih.govunimi.it This allows researchers to:

Assess the stability of the docked pose.

Observe conformational changes in both the ligand and the protein upon binding. unimi.it

Calculate the binding free energy with higher accuracy than docking scoring functions.

A hypothetical MD simulation of this compound bound to a target protein would track the atomic positions over nanoseconds, revealing the flexibility of the complex and the persistence of key intermolecular interactions, thereby providing a more realistic understanding of the binding event. mdtutorials.comyoutube.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Ligand-Protein Interaction Studies

In such studies, the ligand is computationally placed into the active site of a target protein to predict its binding affinity and orientation. The interactions are then analyzed to identify key binding features.

Table 1: Example Parameters in Ligand-Protein Docking Studies for Dichlorobenzoic Acid Derivatives

| Parameter | Description | Example Finding for Analogues |

|---|---|---|

| Binding Affinity | The strength of the interaction between the ligand and the protein, often expressed in kcal/mol. | Derivatives of 2,4-dichlorobenzoic acid showed favorable binding energies with microbial protein targets. researchgate.net |

| Hydrogen Bonds | Key electrostatic interactions between the ligand and amino acid residues. | Interactions with active site residues were identified as crucial for the antimicrobial potential of the analogues. researchgate.net |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | These were found to contribute significantly to the binding of 2,4-dichlorobenzoic acid derivatives in the protein's active site. researchgate.net |

This type of analysis helps in rationalizing the biological activity of the compounds and guiding the design of more potent molecules.

Conformational Analysis and Flexibility

The three-dimensional shape and flexibility of a molecule are critical to its function. While a detailed conformational analysis of this compound is not published, the crystal structure of its close analogue, Mthis compound, provides valuable information. researchgate.net

X-ray crystallography data reveals the preferred conformation of the molecule in the solid state. In the case of Mthis compound, a key structural feature is the dihedral angle between the benzene ring and the planar ester group, which was determined to be 39.22 (3)°. researchgate.net This twist indicates a non-planar arrangement between the aromatic ring and the ester substituent, which can influence how the molecule interacts with its environment.

Table 2: Selected Crystallographic Data for Mthis compound

| Parameter | Value |

|---|---|

| Molecular Formula | C8H6Cl2O2 |

| Crystal System | Triclinic |

| Dihedral Angle (Benzene ring to Ester group) | 39.22 (3)° |

| Reference | researchgate.net |

Computational methods, such as molecular mechanics and quantum chemistry calculations, can further explore the conformational landscape of this compound in different environments (e.g., in solution), identifying low-energy conformations and the barriers to rotation around key single bonds, such as the C-C bond connecting the ester group to the ring and the C-O bond of the ethyl group.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity through mathematical models. nih.gov Although no specific QSAR models for this compound were found, studies on other substituted benzoic acids illustrate the approach.

For example, a QSAR study on the antimicrobial activity of 2,4-dichlorobenzoic acid derivatives identified key molecular descriptors that govern their biological potential. researchgate.net The study found that molar refractivity and the Balaban index (a topological descriptor) were controlling parameters for the antimicrobial activity. researchgate.net

Table 3: Example of Descriptors Used in QSAR Models for Dichlorobenzoic Acid Analogues

| Descriptor Type | Descriptor Name | Correlation with Activity |

|---|---|---|

| Steric | Molar Refractivity | Positive correlation with antimicrobial potential in analogues. researchgate.net |

| Topological | Balaban Index (J) | Identified as a key parameter influencing the activity of analogues. researchgate.net |

Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity. This "pharmacophore" can then be used to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity.

Reaction Mechanism Elucidation through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, calculating activation energies, and explaining experimental observations. While a specific computational study on the reaction mechanisms of this compound is not available, a theoretical and experimental study on the reactivity of Mthis compound with sulfur-centered nucleophiles provides a relevant example.

This study utilized DFT calculations to understand the observed reactivity in SRN1 reactions. The computational analysis focused on:

Geometries of Radical Anions: Optimizing the structures of the intermediate radical anions formed during the reaction.

Spin Densities: Calculating the distribution of the unpaired electron in the radical anion to predict the most likely site of fragmentation (i.e., which chlorine atom is lost).

Potential Energy Surfaces: Mapping the energy changes as the C-Cl bond breaks to understand the dissociation process.

The calculations helped to explain why certain substitution products were formed in preference to others, providing a molecular-level understanding that complements the experimental results. This approach is directly applicable to studying the reactivity of this compound in various chemical transformations.

Environmental and Biological Fate of 2,5 Dichlorobenzoate Derivatives

Biodegradation Pathways and Microbial Metabolism

The breakdown of 2,5-dichlorobenzoate (B1240473) is accomplished by a variety of microorganisms through several metabolic pathways. The specific pathway utilized is highly dependent on the presence or absence of oxygen.

Aerobic Degradation by Bacterial Strains (e.g., Pseudomonas species)

Under aerobic conditions, certain bacterial strains, particularly within the Pseudomonas genus, have demonstrated the ability to use 2,5-dichlorobenzoate as a sole source of carbon and energy. nih.gov For instance, Pseudomonas stutzeri KS25, isolated from contaminated soil, can effectively degrade this compound. nih.gov Similarly, Pseudomonas aeruginosa LP5 has also been shown to grow on 2,5-dichlorobenzoate. This process typically involves the enzymatic cleavage of the aromatic ring, leading to complete mineralization.

The initial step in the aerobic breakdown of many chlorinated aromatic compounds is an oxidative attack catalyzed by dioxygenase enzymes. nih.gov These enzymes, such as aromatic ring hydroxylating dioxygenases (ARHDO) and 2-halobenzoate-1,2-dioxygenase, incorporate both atoms of molecular oxygen into the aromatic ring. researchgate.net This reaction destabilizes the aromatic structure, preparing it for subsequent cleavage. The presence of genes encoding for these dioxygenases is a key indicator of a microorganism's potential for bioremediation of dichlorobenzoates.

The dioxygenase-mediated attack on dichlorobenzoates leads to the formation of key intermediates, namely chlorodihydrodiols and chlorocatechols. asm.org For example, the degradation of a related compound, p-dichlorobenzene, by a Pseudomonas species proceeds through the formation of 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene (a dichlorodihydrodiol). asm.org This intermediate is then converted by a dehydrogenase to 3,6-dichlorocatechol. asm.org In the case of 2,5-dichlorobenzoic acid, degradation catalyzed by 2-halobenzoate-1,2-dioxygenase has been shown to produce 4-chlorocatechol (B124253) as an intermediate. researchgate.net These catechols are central to the pathway and undergo subsequent ring cleavage. asm.org

Anaerobic Reductive Dehalogenation (e.g., by Desulfomonile tiedjei)

In anaerobic environments, a different degradation strategy known as reductive dehalogenation is employed. This process involves the removal of chlorine substituents from the aromatic ring, with the halogen being replaced by a hydrogen atom. nih.govnih.govresearchgate.net The strict anaerobe Desulfomonile tiedjei is a well-studied example of a bacterium capable of reductively dechlorinating meta-chlorobenzoates, including 2,5-dichlorobenzoate. nih.govnih.govresearchgate.net This process is a crucial first step in the anaerobic mineralization of many haloaromatic compounds. asm.org Studies have shown that this dehalogenation is a biologically catalyzed reaction that can serve as a form of anaerobic respiration for the organism. asm.orgscience.gov

Influence of Environmental Factors on Degradation

The efficiency of microbial degradation of 2,5-dichlorobenzoate derivatives is significantly influenced by various environmental parameters.

| Factor | Optimal Condition/Effect | Organism/System |

| pH | 8.2 | Desulfomonile tiedjei (cell extracts, anaerobic) asm.orgscience.gov |

| 7.0 - 7.5 | General bacterial growth and degradation researchgate.net | |

| Temperature | 35°C | Desulfomonile tiedjei (cell extracts, anaerobic) asm.orgscience.gov |

| 25°C - 30°C | General bacterial growth and degradation researchgate.net | |

| Co-substrates | Presence of plants (rhizosphere) enhances degradation and plasmid stability. oup.com | Pseudomonas fluorescens oup.com |

| Certain carbon sources (glucose, sucrose, fructose) can inhibit degradation. researchgate.net | Arthrobacter globiformis (DDT degradation) researchgate.net | |

| Nitrogen sources can decrease the degradation rate. researchgate.netresearchgate.net | A. hydrophila (2-CBA degradation) researchgate.netresearchgate.net |

As indicated in the table, factors such as pH and temperature have defined optima for enzymatic activity. For the anaerobic dehalogenation by Desulfomonile tiedjei cell extracts, the optimal pH is 8.2 and the optimal temperature is 35°C. asm.orgscience.gov The presence of other substances in the environment also plays a critical role. For example, the rhizosphere, the area around plant roots, can promote rapid degradation by enhancing the survival and genetic stability of degrader bacteria like Pseudomonas fluorescens. oup.com Conversely, the presence of certain easily metabolizable carbon or nitrogen sources can sometimes inhibit the breakdown of the target pollutant. researchgate.netresearchgate.netresearchgate.net

Biotransformation and Metabolite Identification

The biotransformation of 2,5-dichlorobenzoate results in a series of metabolic intermediates. Identifying these metabolites is key to understanding the degradation pathways.

In aerobic pathways, the initial products are typically hydroxylated intermediates. As established, the degradation of a similar compound, p-dichlorobenzene, by Pseudomonas sp. yields 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene, which is subsequently converted to 3,6-dichlorocatechol. asm.orgepa.gov The catechol then undergoes ortho-ring cleavage to form 2,5-dichloro-cis,cis-muconate (B1241000). asm.orgepa.gov

In animal systems, the biotransformation of Ethyl 2,5-dichlorobenzoate derivatives follows different routes. For example, studies on the related mthis compound in rats have identified metabolites such as 2,5-dichlorobenzoic acid and 2,5-dichlorobenzoylglycine in urine. herts.ac.uk

| Original Compound | Organism/System | Identified Metabolites/Intermediates | Pathway Type |

| p-Dichlorobenzene (similar structure) | Pseudomonas sp. | 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene, 3,6-dichlorocatechol, 2,5-dichloro-cis,cis-muconate asm.orgepa.gov | Aerobic Degradation |

| 2,5-Dichlorobenzoic Acid | Pseudomonas sp. | 4-Chlorocatechol researchgate.net | Aerobic Degradation |

| 2,5-Dichlorobenzoate | Desulfomonile tiedjei | 3-Chlorobenzoate nih.govnih.govresearchgate.net | Anaerobic Reductive Dehalogenation |

| Mthis compound | Rat | 2,5-Dichlorobenzoic acid, 2,5-Dichlorobenzoylglycine herts.ac.uk | Animal Biotransformation |

Bioaccumulation Potential

Bioaccumulation is the process by which chemicals accumulate in an organism from all sources of exposure (e.g., water, food, sediment). fao.org The bioconcentration factor (BCF) is a common measure used to quantify the potential of a substance to concentrate in aquatic organisms from the surrounding water. sfu.ca A higher BCF value indicates a greater potential for bioaccumulation. kevinbrix.com

For example, the BCF for p-chlorobenzoic acid in golden ide fish was measured to be less than 10, which suggests a low potential for bioconcentration in aquatic organisms. nih.gov Generally, substances with BCF values below 500 are not considered to be significantly bioaccumulative. kevinbrix.com Given the structural similarities and the expected hydrolysis of this compound to 2,5-dichlorobenzoic acid, a low bioaccumulation potential is anticipated. The moderate water solubility of its methyl analog also points towards a lower tendency to accumulate in organisms compared to highly hydrophobic pollutants. herts.ac.uk

| Parameter | Value | Compound | Indication |

| Log Kow (Predicted) | 3.5 | This compound nih.gov | Moderate lipophilicity |

| Log Kow (Predicted) | 4.1 | Mthis compound nih.gov | Moderate lipophilicity |

| Bioconcentration Factor (BCF) | < 10 (experimental) | p-Chlorobenzoic acid nih.gov | Low bioaccumulation potential |

Role as a Plant Growth Regulator and Fungicide (for methyl analog consideration in broader context)

While specific applications for this compound are not widely documented, its close analog, mthis compound, is known for its use as a plant growth regulator and a fungicide. herts.ac.uknih.govbcpcpesticidecompendium.org This provides a broader context for the potential biological activity of 2,5-dichlorobenzoate esters.

Mthis compound has been specifically used in the grafting of grapevines. nih.govguidechem.comguidechem.com As a plant growth regulator, it can function in either a gaseous phase or in an aqueous solution. nih.gov Research has shown that it can temporarily inhibit or delay the germination of seeds such as sorghum and soybean. nih.gov Although germination may be delayed, the total germination rate is not significantly reduced. However, seedlings that germinate and grow in the presence of mthis compound have been observed to be shorter and weigh less than control seedlings, indicating an impact on early plant development. nih.gov Its fungicidal properties also contribute to its use in agricultural practices. herts.ac.ukebi.ac.uk The use of this analog as a pesticide active substance has been reviewed at the European level. europa.eu

Applications and Future Research Directions

Ethyl 2,5-Dichlorobenzoate (B1240473) as a Synthetic Intermediate

As a readily available and reactive compound, Ethyl 2,5-dichlorobenzoate is a valuable starting material in several industrial applications.

While specific drug names containing the this compound moiety are not extensively detailed in publicly available literature, it is recognized as an important intermediate in the broader field of pharmaceutical synthesis. mallakchemicals.commlunias.com The dichlorinated benzene (B151609) ring is a common feature in many bioactive molecules, and the ester group provides a convenient handle for further chemical modifications, such as amidation or reduction, to build more complex pharmaceutical ingredients. researchgate.net Its structural motifs are found in compounds investigated for a range of therapeutic areas.

In the agrochemical industry, chlorinated benzoic acid derivatives are precursors to various herbicides and plant growth regulators. nih.govherts.ac.uk While much of the available research focuses on the methyl ester, mthis compound, which is known to function as a plant growth regulator, the ethyl ester follows similar synthetic pathways. nih.gov For instance, the related compound 3-amino-2,5-dichlorobenzoic acid, a well-known selective herbicide, is synthesized from esters of 2,5-dichlorobenzoic acid. google.com These compounds can be used in the formulation of fungicides to control harmful fungi. google.com

The rigid, dichlorinated aromatic core of this compound makes it a candidate for inclusion in the synthesis of advanced materials and polymers. researchgate.net Ester derivatives are known to be employed in the development of polymer materials. researchgate.net While specific polymers derived from this exact compound are not widely documented, its structural characteristics suggest potential for use as a monomer or a modifying agent to enhance properties such as thermal stability and chemical resistance in specialty polymers.

This compound serves as a versatile intermediate in the synthesis of a variety of specialty chemicals. researchgate.net These include, but are not limited to, derivatives used in the production of dyes, pigments, and other fine chemicals where the specific substitution pattern of the benzene ring is crucial for the desired properties of the final product. Ester derivatives are imperative intermediates for creating various biologically important heterocycles. researchgate.net

Research on Biological Activities and Mechanisms

The biological effects of this compound are an area of emerging research interest. While comprehensive studies are limited, initial investigations and comparisons with structurally related compounds provide some insights.